L-Z-Isoleucinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of L-Z-Isoleucinamide involves several steps. For instance, tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester was prepared by the reaction of isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate . The corresponding N-acyl derivatives of L-leucyl-L-isoleucinamide were synthesized by the reaction of L-leucyl-L-isoleucinamide with acid chlorides or p-nitrophenyl esters of acetic and benzoic acids .Molecular Structure Analysis

The molecular formula of this compound is C6H14N2O. Its molecular weight is 130.19 g/mol. The InChI code for N-Propyl this compound, a related compound, is 1S/C17H26N2O3/c1-4-11-18-16 (20)15 (13 (3)5-2)19-17 (21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3, (H,18,20) (H,19,21)/t13-,15-/m0/s1 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, L-Leucyl-L-isoleucinamide was obtained by removing the tert-butyloxycarbonyl group under the action of a dioxane solution of hydrogen chloride and the reaction of the resulting L-leucyl-L-isoleucinamide hydrochloride with triethylamine .Aplicaciones Científicas De Investigación

Carotenoid Biosynthesis in Plants :

- L-Z-Isoleucinamide, through its association with Z-ISO gene encoding, plays a crucial role in plant carotenoid biosynthesis. This gene is involved in the conversion of 15-cis-phytoene to all-trans-lycopene, a critical step in carotenogenesis under light-independent conditions (Chen, Li, & Wurtzel, 2010).

Gene Editing and Transgenesis :

- Research involving zinc finger nucleases (ZFNs) highlights the use of this compound-related compounds in targeted transgenesis, which is fundamental for genetic experiments on human cells, including high-throughput functional genomics and proteomics (Dekelver et al., 2010).

Metabolomics and Therapeutics :

- Studies in metabolomics, particularly in the context of rheumatoid arthritis treatment, have identified altered metabolites, including L-isoleucine, in serum and feces. This suggests a role for this compound in the therapeutic effects of certain treatments (Shan et al., 2018).

Electrostatic Characteristics in Industrial Applications :

- The electrostatic properties of L-isoleucine powder, an amino acid powder, have been studied for its applications in industrial production. Its high volume resistivity and sensitivity to electrostatic discharge make it a material of interest in certain industrial contexts (Choi, Kato, & Kim, 2019).

Skin Health and Nutritional Supplements :

- Lutein and zeaxanthin isomers (L/Zi), related to this compound, have been studied for their potential in improving overall skin tone and lightening effects. These carotenoids may block melanin pathways, decrease cytokines, and increase antioxidants (Juturu, Bowman, & Deshpande, 2016).

Nutraceutical and Food Technology :

- The role of Z-isomers, related to this compound, in the production of lycopene nanoparticles using supercritical fluids has been examined. The Z-isomerization pre-treatment of lycopene is effective for obtaining uniform, stable, and fine particles, highlighting its importance in food technology (Kodama et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

L-Z-Isoleucinamide is an amino acid amide that is derived from L-isoleucine It is known that peptides, which include amino acid amides, are universal bioregulators that influence physiological processes . They have a high efficiency of selective action, allowing them to be used in minimal doses .

Mode of Action

Peptides and their derivatives, including amino acid amides, are known to interact with their targets in a highly selective manner . This selectivity allows them to exert their effects at minimal doses, contributing to their low toxicity .

Biochemical Pathways

Peptides and their derivatives are known to influence a wide range of physiological processes

Pharmacokinetics

Peptides and their derivatives are known to be quickly eliminated from the body without accumulating , suggesting that this compound may have similar properties.

Result of Action

Peptides and their derivatives are known to have significantly fewer side effects than non-peptide drugs , suggesting that this compound may also have a favorable side effect profile.

Action Environment

It is known that the effectiveness of peptide drugs can be influenced by the method of administration . For example, oral administration of peptides can lead to their decomposition in the stomach, reducing their therapeutic effect . Therefore, the action environment can significantly influence the efficacy of this compound.

Propiedades

IUPAC Name |

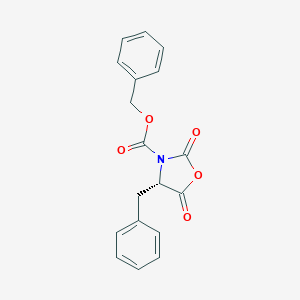

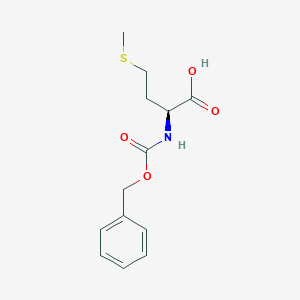

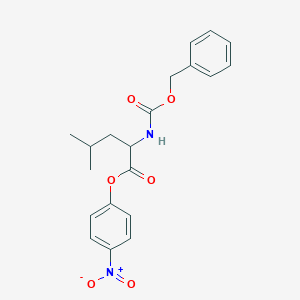

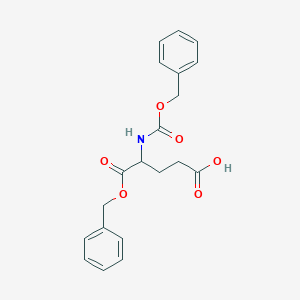

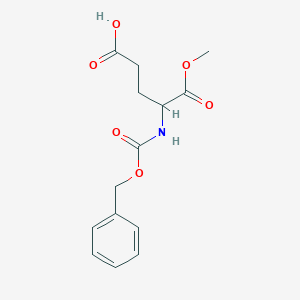

benzyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGQPWKDTCRXMR-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.